molecular formula C15H12FNO4 B069915 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone CAS No. 175136-24-0

1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

Cat. No.: B069915
CAS No.: 175136-24-0
M. Wt: 289.26 g/mol
InChI Key: XMYCVHFGYFJOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone is a high-value chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique molecular architecture comprising an acetophenone core substituted with a 3-nitro group and a 4-fluorobenzyl ether moiety. The electron-withdrawing nitro group and the fluorinated benzyl ring make it a versatile building block for the synthesis of more complex heterocyclic compounds, particularly in developing potential pharmacologically active molecules. Its primary research application lies in serving as a key precursor for the synthesis of novel chemical libraries targeting various enzyme systems. The presence of the nitrophenyl group allows for further functionalization, such as reduction to the corresponding aniline, a crucial step in constructing fused heterocycles like quinazolines or benzimidazoles, which are common scaffolds in drug discovery. The fluorobenzyl group is often incorporated to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers utilize this compound in the exploration of new therapeutic agents, particularly in areas such as kinase inhibition and the development of targeted covalent inhibitors. It is supplied for research purposes as a high-purity solid to ensure consistent and reliable results in synthetic applications.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10(18)12-4-7-15(14(8-12)17(19)20)21-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCVHFGYFJOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371965
Record name 1-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-24-0
Record name 1-[4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Versatility of 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone, a seemingly unassuming acetophenone derivative, represents a cornerstone synthetic intermediate with significant potential in the development of kinase inhibitors, anti-inflammatory agents, and anti-parasitic compounds. Its strategic placement of functional groups—a reactive ketone, an electron-withdrawing nitro group, and a fluorobenzyl ether moiety—provides a rich platform for diverse chemical modifications, enabling the synthesis of a wide array of pharmacologically active molecules. This guide delves into the core utility of this compound, not as an active pharmaceutical ingredient (API) itself, but as a pivotal building block, exploring the mechanistic avenues of the therapeutic candidates it helps create.

Core Utility as a Versatile Synthetic Scaffold

The true value of 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone lies in its adaptability for multi-step organic synthesis. The presence of the acetophenone moiety allows for reactions such as aldol condensations to form chalcones, while the nitro group can be reduced to an amine, opening pathways for amide or sulfonamide formation. The fluorobenzyl ether provides stability and can influence the pharmacokinetic properties of the final compound.

Application in the Synthesis of Monoamine Oxidase B (MAO-B) Inhibitors

A significant application of scaffolds related to 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone is in the synthesis of fluorinated benzyloxy chalcone derivatives, which have shown potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B).[1][2] MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease.[1]

Plausible Synthetic Pathway to a Chalcone-Based MAO-B Inhibitor

A plausible synthetic route starting from 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone to a bioactive chalcone is outlined below. This pathway leverages a base-catalyzed aldol condensation reaction, a fundamental transformation in organic synthesis.

G A 4'-(4-Fluorobenzyloxy)- 3'-nitroacetophenone D Fluorobenzyloxy Nitrochalcone Intermediate A->D Aldol Condensation B Aromatic Aldehyde B->D C Base (e.g., NaOH or KOH) Ethanol C->D F Fluorobenzyloxy Aminochalcone D->F Nitro Group Reduction E Reduction (e.g., Fe/HCl or SnCl2/HCl) E->F H Final MAO-B Inhibitor F->H Bioactive Moiety Introduction G Further Functionalization G->H

Caption: Plausible synthetic route from the title compound to a chalcone-based MAO-B inhibitor.

Mechanism of Action: Selective and Reversible MAO-B Inhibition

Fluorinated benzyloxy chalcone derivatives synthesized from related precursors have been demonstrated to be potent, selective, and reversible inhibitors of MAO-B.[1][2]

  • Competitive Inhibition: These chalcone derivatives typically act as competitive inhibitors, binding to the active site of the MAO-B enzyme and preventing the binding of its natural substrate, dopamine.[1]

  • Reversibility: The inhibition is often reversible, which can be advantageous in minimizing potential off-target effects and allowing for a more controlled pharmacological profile.[3]

  • Selectivity for MAO-B: High selectivity for MAO-B over MAO-A is a crucial feature, as MAO-A is involved in the metabolism of other neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis).[1]

The binding of these inhibitors within the active site of MAO-B is stabilized by various non-covalent interactions, including hydrophobic interactions and hydrogen bonding with key amino acid residues.

G cluster_inhibition Inhibition Pathway cluster_normal Normal Pathway MAOB MAO-B Enzyme Active Site Inhibitor Fluorobenzyloxy Chalcone Derivative MAOB->Inhibitor Blocks Substrate Access Metabolites Inactive Metabolites MAOB->Metabolites Metabolizes Inhibitor->MAOB Binds to Active Site Dopamine Dopamine (Substrate) Dopamine->MAOB Binds to Active Site G AURKB Aurora Kinase B PhosphoH3 Phosphorylated Histone H3 AURKB->PhosphoH3 Phosphorylates Chromosome Proper Chromosome Segregation AURKB->Chromosome Disrupted by Inhibitor Inhibitor AURKB Inhibitor Inhibitor->AURKB Inhibits HistoneH3 Histone H3 HistoneH3->AURKB PhosphoH3->Chromosome Enables Polyploidy Polyploidy Chromosome->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis Induces

Caption: Mechanism of action of an Aurora Kinase B inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The potency of potential AURKB inhibitors can be evaluated using an in vitro kinase assay. [4] Objective: To determine the IC50 value of a test compound against AURKB.

Materials:

  • Recombinant human AURKB enzyme

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (containing MgCl2, DTT)

  • Streptavidin-coated plates

  • Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagent (e.g., TMB for HRP)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Coat a streptavidin-coated 96-well plate with the biotinylated peptide substrate.

  • Prepare serial dilutions of the test compounds and staurosporine in the kinase reaction buffer.

  • In a separate plate, add the AURKB enzyme, test compound or control, and ATP to initiate the kinase reaction.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the phospho-specific antibody and incubate.

  • Wash the plate again.

  • Add the detection reagent and measure the signal using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Application in the Synthesis of Anti-Inflammatory Agents

The 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone scaffold is also a valuable starting point for the synthesis of novel anti-inflammatory agents. Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory drugs with improved safety profiles is an ongoing research priority.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-2 Selectivity: A major goal in the development of new anti-inflammatory drugs is to achieve selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. Inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of synthesized compounds against COX-1 and COX-2 can be determined using a commercially available or in-house developed assay. [5] Objective: To determine the IC50 values of a test compound against human COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • A colorimetric or fluorometric probe that reacts with the prostaglandin products

  • Indomethacin (a non-selective COX inhibitor, as a positive control)

  • Celecoxib (a COX-2 selective inhibitor, as a positive control)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer

  • 96-well plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls.

  • In separate wells of a 96-well plate, add the reaction buffer, either COX-1 or COX-2 enzyme, and the test compound or control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and the probe.

  • Incubate at 37°C for a specified time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Application in the Synthesis of Anti-Trypanosomal Agents

The nitroaromatic scaffold present in 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone is a key feature in many compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease. [6]

Mechanism of Action: Targeting Parasite-Specific Enzymes

Nitro-containing compounds can act as prodrugs that are activated by parasite-specific nitroreductases to generate reactive nitrogen species that are toxic to the parasite. Additionally, derivatives can be designed to inhibit other essential parasite enzymes. [2]

Experimental Protocol: In Vitro Trypanosoma cruzi Inhibition Assay

The anti-trypanosomal activity of synthesized compounds can be assessed in vitro using a cell-based assay. [7][8] Objective: To determine the EC50 value of a test compound against the intracellular amastigote form of T. cruzi.

Materials:

  • Vero cells (or another suitable host cell line)

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture medium (e.g., DMEM with fetal bovine serum)

  • Benznidazole (a standard anti-Chagas drug, as a positive control)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • Plate reader (absorbance)

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Infect the Vero cells with T. cruzi trypomastigotes.

  • After infection, remove the free trypomastigotes and add fresh medium containing serial dilutions of the test compounds or benznidazole.

  • Incubate the plates for several days to allow for the development of intracellular amastigotes.

  • Lyse the cells and add the CPRG substrate. The β-galactosidase expressed by the parasites will convert the substrate into a colored product.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the EC50 value.

Conclusion

4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone stands as a testament to the power of strategic molecular design in drug discovery. While not a therapeutic agent in its own right, its inherent chemical functionalities provide a robust and versatile platform for the synthesis of a diverse range of bioactive molecules. From targeting neurodegenerative diseases through MAO-B inhibition to combating cancer via the disruption of mitosis with AURKB inhibitors and addressing inflammatory conditions by modulating COX enzymes, the derivatives of this scaffold hold immense promise. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these novel compounds, paving the way for the development of next-generation therapeutics. For researchers and drug development professionals, understanding the potential locked within such key intermediates is the first step towards unlocking new frontiers in medicine.

References

  • Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(1), 134-147.
  • Blau, L., et al. (2013). A kind of preparation method of nitroacetophenone.
  • Katragadda, U., et al. (2021).
  • Cheetham, G. M. T., et al. (2002). Crystal Structure of Aurora-2, an Oncogenic Serine/Threonine Kinase. Journal of Biological Chemistry, 277(44), 42419-42422.
  • National Center for Biotechnology Information. (2010). Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection - Probe 1. PubChem Bioassay.
  • Mathew, B., et al. (2025).
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Poveda, C., et al. (2023). Development and Application of an Assay to Evaluate the Anti-Parasitic Effect of Humoral Responses against Trypanosoma cruzi.
  • Creative Biolabs. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]

  • G-Biosciences. (n.d.). New ibuprofen derivatives with thiazolidine-4-one scaffold with improved pharmaco-toxicological profile. Retrieved from [Link]

  • Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]

  • MDPI. (n.d.). Anti-Trypanosoma cruzi Activity of Metabolism Modifier Compounds. Retrieved from [Link]

  • ACS Omega. (2023).
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)
  • bioRxiv. (2025). Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors.
  • ResearchGate. (n.d.). Representative examples of reported chalcones as selective MAO-B....
  • ResearchGate. (2014).
  • Nature. (2021).
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • NIH. (2024).
  • ResearchGate. (2025). Identification of Specific Inhibitors of Trypanosoma cruzi Malic Enzyme Isoforms by Target-Based HTS.
  • protocols.io. (2023). In vitro kinase assay.
  • MDPI. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.

Sources

A Technical Guide to the Discovery and Synthesis of Novel Nitrophenyl Ethanone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Nitrophenyl Ethanones in Modern Drug Discovery

Nitrophenyl ethanones represent a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of bioactive molecules. The inherent reactivity of the nitro group and the ethanone moiety allows for extensive chemical modifications, enabling the exploration of vast chemical spaces and the optimization of pharmacological properties. This guide provides an in-depth exploration of the discovery and synthesis of novel nitrophenyl ethanone compounds, offering a blend of established methodologies and contemporary insights for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that drive successful synthetic campaigns and lead to the identification of promising drug candidates.

Section 1: Foundational Synthetic Strategies for the Nitrophenyl Ethanone Core

The construction of the nitrophenyl ethanone framework is the critical first step in any subsequent drug discovery program. The choice of synthetic route is dictated by factors such as the desired substitution pattern on the aromatic ring, the availability of starting materials, and scalability. Here, we detail two robust and widely employed methods: Friedel-Crafts Acylation and Suzuki-Miyaura Cross-Coupling.

Direct Introduction of the Acetyl Group: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including nitrophenyl ethanones.[1] This electrophilic aromatic substitution reaction involves the treatment of a nitro-substituted benzene derivative with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[2][3]

Causality of Experimental Choices:

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a common and potent catalyst. Its role is to activate the acylating agent by forming a complex, which then generates the highly electrophilic acylium ion.[1][4] The stoichiometry of the catalyst is crucial; often, more than a catalytic amount is required as both the starting material and the ketone product can form complexes with the Lewis acid.[3]

  • Solvent Selection: The choice of solvent is critical to the success of the reaction. Inert solvents such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred to avoid side reactions with the Lewis acid.

  • Reaction Temperature: Friedel-Crafts reactions are typically conducted at low temperatures to control the reactivity and minimize potential side reactions, such as polyacylation or rearrangement.

Self-Validating Protocol: Synthesis of 4-Nitrophenyl Ethanone via Friedel-Crafts Acylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane under a nitrogen atmosphere.

  • Formation of the Acylium Ion Complex: Acetyl chloride (1.1 eq.) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for an additional 15-20 minutes to ensure the complete formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: A solution of nitrobenzene (1.0 eq.) in dry dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 4-nitrophenyl ethanone.

  • Validation: The purity and identity of the product are confirmed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Friedel_Crafts_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_validation Validation A Charge flask with AlCl₃ and CH₂Cl₂ B Add Acetyl Chloride at 0 °C A->B Formation of Acylium Ion Complex C Add Nitrobenzene solution at 0 °C B->C Initiate Substitution D Stir at Room Temperature (2-4h) C->D E Quench with Ice/HCl D->E Reaction Completion F Liquid-Liquid Extraction E->F G Recrystallization F->G H TLC, MP, NMR, IR, MS G->H Pure Product

Caption: Workflow for Friedel-Crafts Acylation.

Building Complexity: The Suzuki-Miyaura Cross-Coupling Approach

For the synthesis of more complex nitrophenyl ethanone derivatives, particularly those with biaryl or substituted aryl moieties, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide.[7][8]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalysts. The ligand, often a phosphine such as triphenylphosphine (PPh₃) or a more specialized ligand, stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[5] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base.

Self-Validating Protocol: Synthesis of 1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone

  • Reaction Setup: A mixture of 4-bromoacetophenone (1.0 eq.), 4-nitrophenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.) is placed in a round-bottom flask.

  • Solvent and Base Addition: Toluene and a 2M aqueous solution of sodium carbonate are added. The flask is fitted with a reflux condenser and the mixture is degassed by bubbling nitrogen through it for 15-20 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Coupling_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Ar-X Ar-X Ar'-B(OH)₂ Ar'-B(OH)₂ Base Base

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Section 2: Derivatization Strategies for Lead Optimization

The nitrophenyl ethanone core is a versatile platform for further chemical modifications to optimize biological activity. The nitro group and the ethanone moiety offer multiple handles for derivatization.

Manipulating the Nitro Group

The nitro group is a strong electron-withdrawing group and can be chemically transformed into a variety of other functional groups, significantly altering the electronic and steric properties of the molecule.[9]

  • Reduction to an Amine: The reduction of the nitro group to an amine is a common and powerful transformation. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). The resulting aniline derivative can then be further functionalized through acylation, alkylation, or diazotization reactions.

  • Nucleophilic Aromatic Substitution (SNAAr): In cases where the nitro group is ortho or para to a good leaving group, it can facilitate nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

Reactions at the Ethanone Moiety

The carbonyl group and the adjacent α-protons of the ethanone moiety are reactive sites for a wide range of chemical transformations.

  • Claisen-Schmidt Condensation: The reaction of a nitrophenyl ethanone with an aldehyde in the presence of a base (e.g., NaOH or KOH) leads to the formation of a chalcone, which is an α,β-unsaturated ketone.[10][11][12] Chalcones are an important class of compounds with diverse biological activities.[13]

  • α-Halogenation: The α-protons of the ethanone can be selectively replaced with a halogen (e.g., bromine) using reagents like N-bromosuccinimide (NBS). The resulting α-halo ketone is a versatile intermediate for the synthesis of various heterocyclic compounds.

  • Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[14] This introduces a new stereocenter and changes the hydrogen bonding capacity of the molecule.

Section 3: Rigorous Characterization and Purity Assessment

The unambiguous characterization and confirmation of the purity of newly synthesized compounds are paramount in drug discovery to ensure the reliability of biological data.[15][16] A combination of spectroscopic and chromatographic techniques is essential.[17][18][19]

Technique Information Obtained Typical Application in Nitrophenyl Ethanone Synthesis
¹H NMR Spectroscopy The number, environment, and connectivity of protons.Confirmation of the aromatic substitution pattern and the presence of the acetyl group.
¹³C NMR Spectroscopy The number and types of carbon atoms in the molecule.Confirmation of the carbon skeleton and the presence of the carbonyl carbon.
Infrared (IR) Spectroscopy The presence of specific functional groups.Identification of the C=O stretch of the ketone and the N-O stretches of the nitro group.
Mass Spectrometry (MS) The molecular weight and fragmentation pattern of the molecule.Determination of the molecular formula and confirmation of the structure.
High-Performance Liquid Chromatography (HPLC) The purity of the compound.Assessment of the sample purity, typically aiming for >95% for biological testing.
Elemental Analysis The elemental composition of the compound.Confirmation of the molecular formula.

Self-Validating System for Compound Characterization:

A newly synthesized compound is considered fully characterized and validated only when data from multiple, independent analytical techniques are consistent with the proposed structure and indicate a high degree of purity. For example, the successful synthesis of 4-nitrophenyl ethanone would be confirmed by:

  • ¹H NMR: Two doublets in the aromatic region and a singlet for the methyl protons.

  • IR: Strong absorption bands corresponding to the carbonyl and nitro groups.

  • MS: A molecular ion peak corresponding to the calculated molecular weight.

  • HPLC: A single major peak indicating high purity.

Section 4: Navigating the Path to a Drug Candidate: Biological Evaluation

The ultimate goal of synthesizing novel nitrophenyl ethanone compounds is to identify new therapeutic agents.[20] This requires a systematic approach to biological evaluation, often following a hierarchical screening cascade.[21]

Drug_Discovery_Process A Compound Synthesis & Characterization B Primary Screening (In vitro assays) A->B Library of Novel Compounds C Secondary Screening (Cell-based assays) B->C Active 'Hits' D Lead Optimization (SAR studies) C->D Validated 'Leads' D->A Iterative Design & Synthesis E Preclinical Studies (In vivo models) D->E Optimized Candidate F Clinical Trials E->F IND Submission

Caption: The Drug Discovery and Development Pipeline.[22][23][24]

Key Stages in the Biological Evaluation of Novel Nitrophenyl Ethanones:

  • Primary Screening: The newly synthesized compounds are initially tested in high-throughput in vitro assays against a specific biological target (e.g., an enzyme or a receptor).[21] This stage aims to identify "hits" that exhibit activity at a certain threshold.

  • Secondary Screening and Potency Determination: The initial hits are then subjected to more detailed in vitro and cell-based assays to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and assess their selectivity against related targets.[25][26][27][28]

  • Lead Optimization: Promising "lead" compounds undergo extensive structure-activity relationship (SAR) studies. This involves the synthesis and testing of a series of analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • Preclinical Development: The most promising lead compounds are advanced to preclinical studies, which involve in vivo testing in animal models of the disease to evaluate their efficacy and safety.[22][23]

The journey from a novel nitrophenyl ethanone to a clinically approved drug is long and challenging, but it begins with the robust and rational synthetic strategies and rigorous characterization outlined in this guide.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis.
  • AIP Publishing.
  • IS MUNI. Synthesis of 3-nitroacetophenone.
  • MDPI.
  • PubMed.
  • Organic Chemistry Portal. Suzuki Coupling.
  • RSC Publishing. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • ResearchGate. Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones.
  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • MedChemExpress. 1-(3-Nitrophenyl)ethanone (m-Nitroacetophenone).
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Organic Chemistry Portal.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • PubMed.
  • ACS Publications. Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids.
  • YouTube.
  • ACS Publications.
  • YouTube.
  • ACS Publications.
  • ResearchGate.
  • Royal Society Publishing. Characterising new chemical compounds & measuring results.
  • Wikipedia. Friedel–Crafts reaction.
  • PPD. Drug Discovery and Development Process.
  • SciSpace.
  • PMC - NIH.
  • ChEMBL - EMBL-EBI. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • Institute of Science, Nagpur.
  • Sigma-Aldrich.
  • World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Britannica. Chemical compound - Spectroscopy, Organic, Analysis.
  • Journal of Science and Technology. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • University of Cincinnati.
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Chemistry LibreTexts.
  • Oakwood Labs.
  • ACS Publications. Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde.
  • YouTube. An Overview of the Drug Development Process.
  • ZeClinics. Drug Discovery and Development: A Step-By-Step Process.

Sources

The Nitro Group's Pivotal Role in the Bioactivity of Substituted Acetophenones: A Mechanistic and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acetophenone scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1][2] The introduction of substituents onto its aromatic ring can dramatically alter its physicochemical properties and biological activity. Among these, the nitro (NO₂) group is of paramount importance. Its potent electron-withdrawing nature and susceptibility to metabolic reduction endow it with the ability to profoundly modulate molecular interactions and biological responses.[3][4] This guide provides a comprehensive exploration of the nitro group's role in the activity of substituted acetophenones. We will dissect its fundamental electronic effects, explore structure-activity relationships (SAR), detail synthetic and analytical methodologies, and critically evaluate its metabolic fate—a dual-edged sword that can unlock therapeutic efficacy or lead to toxicity.[5][6] This document is intended to serve as an in-depth resource for professionals engaged in drug discovery and development, offering field-proven insights into harnessing the unique properties of the nitroacetophenone core.

The Fundamental Influence: Electronic Effects of the Nitro Group

The biological and chemical behavior of a nitro-substituted acetophenone is fundamentally dictated by the powerful electron-withdrawing properties of the nitro group. This influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[7][8]

  • Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms. This delocalization creates a significant electron deficiency, particularly at the ortho and para positions of the ring, leaving the meta position relatively less electron-poor.[7][9]

This potent electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration slower than on unsubstituted benzene.[9][10] Crucially, this effect directs incoming electrophiles to the meta position, a key consideration for synthetic strategy.[8][9]

The diagram below illustrates the resonance structures for 4-nitroacetophenone, showing how positive charge is delocalized onto the ortho and para positions, thereby deactivating them.

Caption: Resonance delocalization in 4-nitroacetophenone.

Synthesis and Characterization of Nitroacetophenones

The most common method for synthesizing nitroacetophenones is the direct electrophilic nitration of acetophenone.[11] The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize side-product formation.[12][13]

Experimental Protocol: Synthesis of 3-Nitroacetophenone

This protocol is adapted from established procedures for the meta-nitration of acetophenone.[14] The meta-position is favored due to the deactivating, meta-directing nature of the acetyl group.

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethanol

  • Crushed Ice

  • Deionized Water

Procedure:

  • Preparation of Nitrating Mixture: In a flask kept in an ice-salt bath, slowly add 10 mL of concentrated HNO₃ to 15 mL of cold, concentrated H₂SO₄ with constant stirring. Keep this mixture cooled.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 37 mL of concentrated H₂SO₄. Cool the flask to 0°C.

  • Addition of Substrate: Slowly add 0.125 mol of acetophenone dropwise to the sulfuric acid, ensuring the temperature does not rise above 5°C.[14]

  • Nitration: Cool the acetophenone-sulfuric acid mixture to -5°C. Add the cold nitrating mixture dropwise from the funnel over approximately 30 minutes, maintaining the reaction temperature between -5°C and 0°C.[14]

  • Quenching and Precipitation: After the addition is complete, stir the mixture for an additional 10 minutes. Pour the reaction mixture slowly onto a slurry of 165 g of crushed ice in 375 mL of water with vigorous stirring. A yellow solid product will precipitate.[14]

  • Isolation and Washing: Isolate the crude product by vacuum filtration. Wash the solid sequentially with cold water, a small amount of cold ethanol, and then again with cold water to remove residual acids.

  • Recrystallization: Purify the crude 3-nitroacetophenone by recrystallization from ethanol to obtain yellow crystals.[14]

Spectroscopic Characterization

Characterization of the synthesized compound is essential for confirming its identity and purity. Infrared (IR) spectroscopy is a primary tool for this purpose.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1689 - 1691[15]
Nitro (N-O)Asymmetric Stretch1520 - 1540
Nitro (N-O)Symmetric Stretch1340 - 1360
Methyl (C-H)Stretch3090 - 3105[15]
Aromatic (C=C)Stretch1450 - 1600

Structure-Activity Relationship (SAR): The Criticality of Nitro Group Positioning

The position of the nitro group on the acetophenone ring (ortho, meta, or para) has a profound impact on the molecule's biological activity. This is because the position alters the electronic distribution across the entire molecule, affecting its ability to interact with biological targets.

A compelling example is found in chalcones, which are α,β-unsaturated ketones often synthesized from substituted acetophenones and benzaldehydes.[16] Chalcones exhibit a wide range of pharmacological properties, including anti-inflammatory and vasorelaxant effects.[16]

A study on nitro-substituted chalcones revealed a distinct positional effect on their biological activities.[16][17]

Compound Type (Nitro Position on Acetophenone Ring A)Biological ActivityKey Findings
Ortho-Nitro Anti-inflammatoryShowed the highest activity in a TPA-induced mouse ear edema model. Molecular docking suggested strong interaction with COX-1 and COX-2 enzymes.[16]
Meta-Nitro (Variable)Activity is generally intermediate or distinct from ortho/para isomers, highly dependent on the specific assay and substitutions on Ring B.
Para-Nitro VasorelaxantA chalcone derived from a non-nitro acetophenone and a para-nitro benzaldehyde showed the highest vasorelaxant activity, interacting with the eNOS enzyme.[16][17]

Causality Behind the Observations:

  • Anti-inflammatory Activity (Ortho): The ortho-nitro group, due to its proximity to the acetyl group, can induce significant electronic and steric changes. This may lock the molecule into a specific conformation that is optimal for binding to the active sites of inflammatory enzymes like COX.[16]

  • Vasorelaxant Activity (Para): The para-nitro group exerts a strong resonance effect through the entire conjugated system. This electronic pull can modulate the molecule's interaction with targets in the nitric oxide (NO) pathway, such as endothelial nitric oxide synthase (eNOS).[16]

Beyond inflammation, nitroacetophenone derivatives have also shown promise as nematicidal agents against root-knot nematodes, highlighting the versatility of this scaffold in agrochemical development.[2]

The Dual Role in Drug Development: Bioactivation and Toxicity

For drug development professionals, the nitro group is both a powerful pharmacophore and a potential toxicophore.[3] Its biological activity is often intrinsically linked to its metabolic reduction within cells or microorganisms.[5][6]

This bioreduction is a stepwise process, typically mediated by nitroreductase enzymes that use NADH or NADPH as cofactors.[3][18]

G A Nitroaromatic (R-NO₂) B Nitroso (R-NO) A->B + 2e⁻, 2H⁺ C Hydroxylamine (R-NHOH) B->C + 2e⁻, 2H⁺ D Amine (R-NH₂) C->D + 2e⁻, 2H⁺ E Reactive Intermediates (e.g., Nitrenium Ion R-NH⁺) C->E Activation F Therapeutic Effect (e.g., DNA damage in microbes) E->F G Toxicity (e.g., Mutagenicity, Carcinogenicity) E->G

Caption: Metabolic pathway of nitro group reduction.

Mechanism of Action: The key intermediates in this pathway, particularly the hydroxylamine and its subsequent activated forms (like the nitrenium ion), are highly reactive electrophiles.[4] In antimicrobial and anticancer applications, these intermediates can covalently modify and damage critical macromolecules such as DNA, leading to cell death.[5] This reductive activation is often more efficient in the hypoxic (low oxygen) environments characteristic of solid tumors and certain bacterial infections, providing a degree of selectivity.

Trustworthiness and Self-Validation: The Toxicity Concern: The same mechanism that provides therapeutic benefit can also cause toxicity in host cells. The generation of reactive intermediates can lead to mutagenicity and carcinogenicity.[4] Therefore, any drug development program involving nitroaromatics must include rigorous toxicological screening. The therapeutic window of a nitroaromatic drug is determined by the differential activity of nitroreductase enzymes between the target pathogen/cell and the host.

Conclusion and Future Perspectives

The nitro group is a potent and versatile substituent in the design of bioactive acetophenones. Its strong electron-withdrawing nature fundamentally alters the molecule's reactivity and provides a handle for precise synthetic control. The position of the nitro group is a critical determinant of the resulting biological activity, enabling the fine-tuning of molecules for specific targets, from inflammatory enzymes to agricultural pests.

The future of nitroacetophenone-based drug discovery lies in a deeper understanding of their metabolic pathways. The development of compounds that are selectively activated by pathogen-specific nitroreductases could lead to highly targeted therapies with reduced host toxicity. As our ability to predict and control the metabolic fate of these compounds improves, the nitroacetophenone scaffold will undoubtedly continue to be a valuable platform for the development of novel therapeutic and agrochemical agents.

References

  • Hidalgo-Figueroa, S., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available at: [Link]

  • Li, Y., et al. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. American Chemical Society.
  • Zhang, Z., et al. (2026).
  • ResearchGate. (n.d.). Resonance structures of 3-nitroacetophenone.
  • ATB. (n.d.). 4-Nitroacetophenone | C8H7NO3 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

  • Wiley. (n.d.). 3-Nitroacetophenone. SpectraBase. Available at: [Link]

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Organic Syntheses Procedure. Available at: [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Pagnano, M., et al. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
  • de Oliveira, R.B., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2).
  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Jaspal, D., & Malhotra, S. (2016). Enolisation Kinetics of m-Nitro Acetophenone.
  • Chavez-Hernandez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Wikipedia. (n.d.).
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Available at: [Link]

  • valorexo.com. (n.d.). 3 Nitroacetophenone Ir Spectrum. valorexo.com.
  • ResearchGate. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • de Oliveira, R.B., et al. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (n.d.). m-Nitroacetophenone.
  • Gawas, M., et al. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Competition studies of acetophenone versus: a) nitrobenzene, b)...
  • Solubility of Things. (n.d.). 4'-Nitroacetophenone. Solubility of Things. Available at: [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th... Study Prep in Pearson+.
  • Ju, K.S., & Parales, R.E. (n.d.).
  • Google Patents. (n.d.). CN102079711A - Preparation method of m-nitroacetophenone.

Sources

Methodological & Application

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone is a multi-functionalized aromatic compound of interest in synthetic chemistry and drug discovery pipelines. Its structure incorporates several key functionalities—a ketone, a nitro group, and a fluorobenzyl ether—each contributing to a complex and diagnostic fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for unambiguous structural confirmation, impurity profiling, and metabolite identification.

This application note provides a detailed protocol for the acquisition of mass spectra of this compound and presents an in-depth analysis of its electron ionization (EI) fragmentation pathway. The discussion herein is grounded in established principles of mass spectrometry, explaining the causal mechanisms behind observed bond cleavages and molecular rearrangements. This guide is intended for researchers and drug development professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines the setup for acquiring a reproducible and high-quality mass spectrum using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The choice of EI is deliberate; its high-energy ionization provides rich, detailed fragmentation data essential for de novo structural elucidation.

Sample Preparation

A robust and straightforward sample preparation is key to acquiring a clean spectrum, free from solvent-related artifacts.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

Instrumentation & Parameters

The parameters below represent a validated starting point for a typical quadrupole GC-MS instrument. Researchers should optimize these based on their specific instrumentation.

ParameterSettingRationale
Gas Chromatograph (GC)
Injector Temperature280 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHeliumProvides excellent chromatographic resolution and is inert.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for optimal separation on most capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A non-polar column suitable for a wide range of organic molecules.
Oven Program100 °C (hold 1 min), then ramp 20 °C/min to 300 °C (hold 5 min)A rapid temperature ramp is sufficient for a pure standard, minimizing analysis time.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Provides extensive, reproducible fragmentation for library matching and structural analysis.[1]
Ionization Energy70 eVThe industry standard for EI, maximizing ionization and generating stable fragmentation patterns comparable to spectral libraries.
Source Temperature230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temperature150 °CMaintains ion path integrity and prevents contamination.
Mass Rangem/z 40-450A range that captures the expected molecular ion and all significant fragments.
Scan Speed1000 amu/sProvides sufficient data points across the eluting chromatographic peak.

Results & Discussion: Deciphering the Fragmentation Pathway

The mass spectrum of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone (Molecular Formula: C₁₅H₁₂FNO₄, Molecular Weight: 289.26 g/mol ) is characterized by several high-abundance fragment ions. The fragmentation is driven by the preferential cleavage at the most labile bonds and the formation of highly stable charged species. Aromatic compounds and their derivatives are known to produce prominent molecular ions due to the stability of the ring structure, which is expected for this analyte.[2][3]

Primary Fragmentation Events

The initial ionization event produces a molecular ion ([M]⁺•) at m/z 289 . The subsequent fragmentation cascades are dominated by two competing pathways originating from the ether linkage and the acetyl group.

Pathway A: Benzylic C-O Bond Cleavage

The most prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic carbon-oxygen bond.[3][4][5] This is an energetically favorable process as it leads to the formation of a highly resonance-stabilized fluorotropylium cation.

  • Formation of the Fluorotropylium Cation (m/z 109): Homolytic cleavage of the C-O bond results in the formation of the 4-fluorobenzyl cation, which rapidly rearranges to the more stable 4-fluorotropylium ion. This fragment is exceptionally stable and is therefore observed as the base peak in the spectrum.

  • Formation of the Phenoxy Radical Ion (m/z 180): The corresponding fragment from this cleavage is the 1-(4-hydroxy-3-nitrophenyl)ethanone radical cation at m/z 180 .

Pathway B: Alpha-Cleavage of the Ketone

Ketones are well-known to undergo alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[6][7]

  • Loss of a Methyl Radical (m/z 274): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da), forming a stable acylium ion at m/z 274 .

  • Formation of the Acetyl Cation (m/z 43): A less dominant alpha-cleavage involves the loss of the substituted phenyl ring as a radical to produce the acetyl cation (CH₃CO⁺) at m/z 43 .[7]

Secondary and Tertiary Fragmentation

The primary fragment ions undergo further decomposition, providing additional structural confirmation.

  • Fragmentation of the m/z 180 Ion: The phenoxy radical ion at m/z 180 can undergo its own alpha-cleavage, losing a methyl radical to form an ion at m/z 165 .

  • Fragmentation of Nitroaromatics: Nitroaromatic compounds are known to fragment via the loss of •NO (30 Da) and •NO₂ (46 Da) radicals.[8][9] This behavior is observed in the fragmentation of the molecular ion and its primary fragments.

    • [M - •NO₂]⁺: m/z 289 - 46 = m/z 243

    • [m/z 274 - •NO₂]⁺: m/z 274 - 46 = m/z 228

Summary of Key Fragment Ions

The table below summarizes the major ions observed in the mass spectrum and their proposed origins.

m/zProposed Ion Structure/FormulaFragmentation Origin
289[C₁₅H₁₂FNO₄]⁺•Molecular Ion [M]⁺•
274[C₁₄H₉FNO₄]⁺[M - •CH₃]⁺ (Alpha-cleavage)
243[C₁₅H₁₂FO₂]⁺[M - •NO₂]⁺
228[C₁₄H₉FO₂]⁺[m/z 274 - •NO₂]⁺
180[C₈H₆NO₃]⁺•[M - C₇H₆F]⁺• (Benzylic cleavage)
165[C₇H₃NO₃]⁺[m/z 180 - •CH₃]⁺
109 [C₇H₆F]⁺ Fluorotropylium Cation (Base Peak)
43[C₂H₃O]⁺Acetyl Cation (Alpha-cleavage)

Visualized Fragmentation Pathway

The logical flow of the fragmentation cascade is best represented visually. The following diagram illustrates the primary and key secondary fragmentation events originating from the molecular ion.

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 289 F274 [M - •CH₃]⁺ m/z 274 M->F274 - •CH₃ (α-cleavage) F109 Fluorotropylium Ion [C₇H₆F]⁺ m/z 109 (Base Peak) M->F109 - •C₈H₆NO₃ (Benzylic Cleavage) F180 [M - C₇H₆F]⁺• m/z 180 M->F180 - C₇H₆F (Benzylic Cleavage) F43 Acetyl Cation [C₂H₃O]⁺ m/z 43 M->F43 - •C₁₃H₉FNO₃ F243 [M - •NO₂]⁺ m/z 243 M->F243 - •NO₂ F228 [m/z 274 - •NO₂]⁺ m/z 228 F274->F228 - •NO₂ F165 [m/z 180 - •CH₃]⁺ m/z 165 F180->F165 - •CH₃ (α-cleavage)

Caption: Proposed EI fragmentation pathway for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

Conclusion

The mass spectrometry fragmentation of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone is systematic and predictable, governed by the established chemical behavior of its constituent functional groups. The analysis reveals two major competing fragmentation routes: benzylic ether cleavage and ketonic alpha-cleavage. The diagnostic ions are the molecular ion at m/z 289 , the base peak corresponding to the fluorotropylium cation at m/z 109 , and the acylium ion from the loss of a methyl group at m/z 274 . These key fragments, along with subsequent losses of the nitro group, provide a definitive fingerprint for the rapid and reliable identification of this molecule in complex mixtures.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mazumder, M. A. J., & Furutani, H. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Air & Waste Management Association, 61(8), 849-864. Retrieved from [Link]

  • Dantus, M., & Lozovoy, V. V. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(23), 5997-6007. Retrieved from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

  • Wachholz, S., & Matz, G. (2013). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 27(15), 1709-1720. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Ethers. Retrieved from [Link]

  • University of Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Wachholz, S., & Matz, G. (2013). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Chait, B. T., & Field, F. H. (1986). A study of the McLafferty rearrangement in butyrophenone by field ionization kinetics. International Journal of Mass Spectrometry and Ion Processes, 69(2), 157-168. Retrieved from [Link]

  • ResearchGate. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Assay Development for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Developing Assays for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone Activity

Introduction: From Novel Compound to Characterized Lead

The journey of a novel small molecule from synthesis to a potential therapeutic candidate is paved with rigorous biochemical and cellular interrogation. The compound at the center of this guide, 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone (hereafter referred to as C15-H12-FN-O3), represents a common starting point in drug discovery: a structure with potential, but an unknown mechanism of action (MoA) and biological target.

This document provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to systematically identify the biological target(s) of C15-H12-FN-O3 and subsequently develop robust, validated assays to characterize its activity. As a Senior Application Scientist, my objective is not to provide a rigid template, but to illuminate the causal logic behind experimental choices, ensuring that each step builds a self-validating and scientifically sound data package. We will navigate the path from broad, unbiased screening to specific, high-fidelity biochemical and cell-based assays, culminating in a validated protocol ready for lead optimization.

The Strategic Workflow: A Multi-Tiered Approach

For a compound with an unknown target, a phased approach is critical to manage resources effectively and build a coherent biological narrative. Our strategy begins with broad screening to generate hypotheses, followed by focused validation and characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Assay Validation A Compound C15-H12-FN-O3 B Broad Target Screening (e.g., Kinase Panel) A->B Initial Profiling C Hypothesis Generation: Putative Target(s) Identified B->C Hit Identification D Primary Biochemical Assay (e.g., HTRF for Kinase Hit) C->D E Determine Potency (IC50) & MoA Studies D->E Dose-Response F Orthogonal Assay (e.g., LC-MS/MS) E->F Cross-Validation G Target Engagement Assay (e.g., NanoBRET™, CETSA®) F->G H Cellular Potency (EC50) & Downstream Signaling G->H Confirming On-Target Effect I Formal Assay Validation (ICH Q2(R2) Principles) H->I J Final Validated Protocol I->J

Figure 1: A strategic workflow for characterizing a novel compound, moving from broad target identification to validated biochemical and cellular assays.

Phase 1: Unbiased Target Identification

The core challenge is to efficiently identify the molecular target of C15-H12-FN-O3. Large-scale screening against diverse panels of purified proteins is the most direct method. Given the prevalence of kinases as drug targets and the structural motifs often found in their inhibitors, screening against a broad kinase panel is a logical and high-yield starting point.

Recommendation: Profile C15-H12-FN-O3 at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot℠).

Causality: This approach casts a wide net, maximizing the probability of finding a high-affinity interaction. The output, typically presented as '% Inhibition' or 'Kd', provides a rank-ordered list of putative targets for immediate follow-up.

Phase 2: Biochemical Assay Development & Characterization

Once a putative target (or target family) is identified—for this guide, we will assume a protein kinase, "Target-X Kinase"—the next step is to develop a dedicated biochemical assay to confirm the interaction, determine potency (IC50), and investigate the mechanism of action.

Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF is an excellent choice for a primary kinase assay due to its robustness, high sensitivity, and resistance to interference from colored or fluorescent compounds.[1][2] It is a no-wash, proximity-based assay that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) detection, significantly reducing background noise.[3]

HTRF_Principle cluster_kinase Kinase Reaction cluster_detection HTRF Detection Kinase Target-X Kinase PhosphoSubstrate Phospho-Substrate-Biotin Substrate Biotin-Substrate Substrate->PhosphoSubstrate Phosphorylation ATP ATP ADP ADP Donor Anti-Phospho Ab (Eu3+ Cryptate) Acceptor Streptavidin-XL665 Donor->Acceptor Energy Transfer (if proximal) Light_Out FRET Signal (665 nm) Acceptor->Light_Out PhosphoSubstrate2 Phospho-Substrate-Biotin PhosphoSubstrate2->Donor PhosphoSubstrate2->Acceptor Light_In Excitation (337 nm) Light_In->Donor Inhibitor C15-H12-FN-O3 Inhibitor->Kinase Inhibition

Figure 2: Principle of the HTRF Kinase Assay. Inhibition by C15-H12-FN-O3 prevents substrate phosphorylation, leading to a loss of the FRET signal.

Protocol 4.1: HTRF® Assay for Target-X Kinase Inhibition

This protocol is designed for a 384-well low-volume plate format.[2]

  • Assay Buffer Preparation: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT). The exact composition should be optimized for Target-X Kinase.

  • Compound Preparation:

    • Create a 10 mM stock of C15-H12-FN-O3 in 100% DMSO.

    • Perform a serial dilution series in DMSO. For a 10-point IC50 curve, a 1:3 dilution series starting from 1 mM is common.

    • Prepare intermediate dilutions of the compound plates in assay buffer to minimize the final DMSO concentration (aim for ≤1%).

  • Enzymatic Reaction (10 µL total volume):

    • Add 2.5 µL of 4x compound dilution (or DMSO vehicle for controls) to the assay plate.

    • Add 2.5 µL of 4x Target-X Kinase solution (concentration determined during assay development to be in the linear range of the reaction).

    • Incubate for 15 minutes at room temperature. This pre-incubation step is crucial for identifying time-dependent inhibitors.

    • Initiate the kinase reaction by adding a 5 µL mixture of 2x biotinylated substrate and 2x ATP. Crucially, the ATP concentration should be at or near the Michaelis-Menten constant (Km) for Target-X Kinase to ensure sensitive detection of competitive inhibitors. [4]

    • Incubate for the determined reaction time (e.g., 60 minutes) at room temperature. The reaction must be stopped within the initial velocity phase.

  • Detection (20 µL final volume):

    • Add 10 µL of HTRF detection reagent mix prepared in detection buffer (containing EDTA to stop the kinase reaction). This mix contains Eu³⁺ Cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.[5]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay: Label-Free LC-MS/MS

To ensure the observed activity is not an artifact of the HTRF format (e.g., compound interference with light), a secondary, orthogonal assay is essential. A label-free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assay provides a direct and unambiguous measure of substrate-to-product conversion.[6][7]

Causality: This method is considered a "gold standard" for its high specificity and sensitivity, as it directly quantifies the analyte (product) based on its mass-to-charge ratio, making it impervious to most forms of assay interference.[7]

Protocol 4.2: LC-MS/MS Assay for Target-X Kinase Inhibition

  • Enzymatic Reaction:

    • Set up the kinase reaction as described in Protocol 4.1 (Steps 1-3), typically in a larger volume (e.g., 50 µL) in a 96-well plate.

  • Reaction Quenching:

    • Stop the reaction at the designated time point by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the product or a structurally similar molecule).

    • Centrifuge the plate to precipitate the enzyme and other proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Inject a small volume (e.g., 5-10 µL) onto an appropriate LC column (e.g., C18).

    • Develop a chromatographic method to separate the substrate from the phosphorylated product.

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific mass transition for the product and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the product to the internal standard.

    • Determine the % inhibition for each concentration of C15-H12-FN-O3 relative to the DMSO control.

    • Plot the % inhibition against the log of inhibitor concentration to determine the IC50 value. The IC50 from this method should be in close agreement with the HTRF result.

ParameterHTRF AssayLC-MS/MS AssayRationale
Throughput High (384/1536-well)Low-to-Medium (96-well)HTRF for primary screening; LC-MS/MS for hit validation.
Principle Proximity-based FRETDirect detection by massOrthogonal principles ensure high confidence in results.
IC50 (Hypothetical) 150 nM185 nMValues should be comparable, confirming the inhibitory activity.
Z'-Factor > 0.7N/AA high Z'-factor indicates a robust and screenable HTRF assay.[8]

Table 1: Comparison of primary and orthogonal biochemical assays for Target-X Kinase.

Phase 3: Cellular Assay Development

Demonstrating that C15-H12-FN-O3 can engage its target in a complex cellular environment is a critical step toward validating it as a lead compound. Cellular assays bridge the gap between biochemical potency and physiological effect.[9]

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein in living cells.[10][11] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will displace the tracer, leading to a loss of BRET signal.[12][13]

NanoBRET_Principle cluster_cells Live Cell Target Target-X-NanoLuc® Tracer Fluorescent Tracer Target->Tracer Energy Transfer BRET BRET Signal Tracer->BRET Substrate Luciferase Substrate Substrate->Target Bioluminescence Inhibitor C15-H12-FN-O3 Inhibitor->Target Displaces Tracer

Figure 3: Principle of the NanoBRET™ Target Engagement Assay. C15-H12-FN-O3 competes with the fluorescent tracer for binding to the Target-X-NanoLuc® fusion protein, reducing the BRET signal.

Protocol 5.1: NanoBRET™ Assay for Target-X Kinase Engagement

  • Cell Line Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) to express Target-X Kinase fused to N-terminal or C-terminal NanoLuc® luciferase. Generate a stable cell line for consistent results.

  • Assay Setup (96-well white plate):

    • Seed the cells at an optimized density and allow them to adhere overnight.

    • Prepare serial dilutions of C15-H12-FN-O3 in Opti-MEM™ medium.

    • Treat cells with the compound dilutions and incubate for a set period (e.g., 2 hours) in a CO₂ incubator. This allows the compound to permeate the cells and reach equilibrium.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ tracer (at a pre-determined concentration) and the NanoGlo® Live Cell Substrate to the wells.

    • Incubate for a further 2 hours.

  • Data Acquisition:

    • Measure luminescence at two wavelengths using a BRET-capable plate reader: a donor emission filter (e.g., 460 nm) and an acceptor emission filter (e.g., >610 nm).

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the corrected BRET ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular EC50.

Alternative Cellular Target Engagement Method: The Cellular Thermal Shift Assay (CETSA®) is another powerful technique that does not require genetic modification of the target protein. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15] This provides an excellent orthogonal method for confirming target engagement in a native cellular context.

Phase 4: Formal Assay Validation

For an assay to be used in a drug development program, it must be formally validated to ensure its performance is reliable and reproducible. The principles outlined in the ICH Q2(R2) guidelines provide a framework for this process.[1][16]

Validation cluster_params Key Validation Parameters (ICH Q2(R2)) Assay Validated Assay Accuracy Accuracy Accuracy->Assay Precision Precision (Repeatability & Intermediate) Precision->Assay Specificity Specificity Specificity->Assay Linearity Linearity & Range Linearity->Assay Robustness Robustness Robustness->Assay

Figure 4: Core parameters for analytical procedure validation, based on ICH Q2(R2) guidelines.

Protocol 6.1: Validation of the HTRF IC50 Assay

The following steps should be performed to validate the HTRF assay for C15-H12-FN-O3 against Target-X Kinase.

  • Specificity:

    • Rationale: Ensure the signal is specific to the enzymatic activity of Target-X Kinase.

    • Execution: Run the assay in the absence of kinase, in the absence of ATP, and in the absence of substrate. The signal in these wells should be equivalent to background. Additionally, test against a structurally related but inactive analogue of C15-H12-FN-O3, which should show no inhibition.

  • Precision:

    • Rationale: Assess the degree of scatter or variability in the measurements.

    • Execution:

      • Repeatability (Intra-assay): Run the full IC50 curve for C15-H12-FN-O3 three times on the same plate. Calculate the IC50 for each replicate and determine the mean, standard deviation (SD), and coefficient of variation (%CV).

      • Intermediate Precision: Have a different analyst run the full IC50 curve on a different day using a different batch of reagents. The IC50 values should be consistent across days and analysts.

  • Accuracy:

    • Rationale: Measure the closeness of the experimental value to the true value.

    • Execution: As a "true" IC50 is not known, accuracy is often inferred from linearity and comparison to an orthogonal method. The close agreement between the HTRF IC50 and the LC-MS/MS IC50 serves as a strong indicator of accuracy.

  • Linearity & Range:

    • Rationale: Confirm that the assay response is proportional to the analyte concentration over a defined range.

    • Execution: While more critical for quantitative assays, for an IC50 determination, this is demonstrated by the dose-response curve having a clear top and bottom plateau and a well-defined transition that fits a sigmoidal model. The range is the concentration span from the top to the bottom of the curve.

  • Robustness:

    • Rationale: Evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Execution: Systematically vary parameters such as incubation time (±10%), incubation temperature (e.g., 22°C vs 25°C), and final DMSO concentration (e.g., 0.5% vs 1.0%). The calculated IC50 should not change significantly, demonstrating the assay's reliability for routine use.

Validation ParameterAcceptance Criterion (Example)Hypothetical Result
Specificity Signal w/o enzyme/ATP = BackgroundPass
Repeatability (%CV of IC50) < 20%12%
Intermediate Precision (Fold-diff) < 3-fold difference in IC501.4-fold
Robustness (Fold-diff) < 2-fold change in IC501.2-fold (Temp)

Table 2: Example validation summary for the Target-X Kinase HTRF assay.

Conclusion: A Pathway to Confident Decision-Making

This application note has outlined a systematic and logical pathway for the characterization of a novel small molecule, 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone. By starting with broad, unbiased screening and progressively narrowing the focus to specific, high-quality biochemical and cellular assays, researchers can efficiently identify a molecular target and build a robust data package. The emphasis on causality, orthogonal validation, and adherence to regulatory principles ensures that the resulting assays are not merely data-generating procedures, but reliable tools for making critical decisions in a drug discovery pipeline. This framework provides the scientific integrity and trustworthiness required to confidently advance a promising compound toward its next developmental milestone.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Retrieved January 27, 2026, from [Link]

  • TeachMeSeries Ltd. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. Retrieved January 27, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 161-181. Retrieved January 27, 2026, from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. EMA/CHMP/ICH/381021/2023. Retrieved January 27, 2026, from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved January 27, 2026, from [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558-565. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved January 27, 2026, from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 27, 2026, from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved January 27, 2026, from [Link]

  • Frontiers Media S.A. (2023, February 13). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11. Retrieved January 27, 2026, from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(21). Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved January 27, 2026, from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved January 27, 2026, from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved January 27, 2026, from [Link]

  • Zhang, J. H., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 11(5), 487-495. Retrieved January 27, 2026, from [Link]

  • BMG LABTECH. (2020, June 16). HTRF technology on Microplate Readers. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2006). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 27, 2026, from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved January 27, 2026, from [Link]

  • Parrow, V. (n.d.). CETSA. The Parrow Lab. Retrieved January 27, 2026, from [Link]

  • StatSoft Polska. (2024, December 12). Validation of analytical methods according to the latest ICH Q2(R2) guidelines - examples [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay. Retrieved January 27, 2026, from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 27, 2026, from [Link]

  • StatSoft Polska. (2024, December 12). Webinar: The latest ICH Q2(R2) guidelines for analytical method validation - examples. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2004). High-performance liquid chromatography-mass spectrometry-based acetylcholinesterase assay for the screening of inhibitors in natural extracts. Retrieved January 27, 2026, from [Link]

  • PunnettSquare Tools. (n.d.). Z-Factor Calculator. Retrieved January 27, 2026, from [Link]

  • American Chemical Society. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 240-251. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • Profacgen. (n.d.). CYP Inhibition Screen Assay Using LC-MS/MS. Retrieved January 27, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the Kinetic Analysis of Reactions Involving 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for designing and executing kinetic studies on reactions involving 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone, a key intermediate in pharmaceutical synthesis. We move beyond simple procedural lists to explain the underlying principles and causalities behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating protocols for reaction characterization. Methodologies covered include in-situ monitoring via UV-Vis Spectrophotometry, including stopped-flow techniques for rapid reactions, and discrete time-point analysis using High-Performance Liquid Chromatography (HPLC). Furthermore, we detail the subsequent mathematical analysis required to determine reaction order, rate constants, and activation energy, thereby providing a complete workflow from experimental setup to final data interpretation.

Introduction: The Importance of Kinetic Analysis

4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone is a multi-functionalized molecule, presenting several reactive sites: a ketone, an aromatic nitro group, and a benzylic ether linkage. Its derivatives are explored as potential therapeutic agents. Understanding the kinetics of its transformations is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and ensuring the safety and scalability of pharmaceutical manufacturing.[1] Chemical kinetics, the study of reaction rates, provides invaluable information on reaction mechanisms and the influence of variables such as temperature, concentration, and catalysts.[2] This application note provides the necessary protocols to dissect this behavior with precision.

Pre-analysis: Reactivity Profile & Experimental Design

The structure of 4'-(4-Fluorobenzyloxy)-3'-nitroacetophenone offers several avenues for chemical transformation. The primary sites of interest for kinetic studies are the reduction of the nitro group and reactions at the carbonyl center.

  • Nitro Group Reduction: This is a common transformation, often leading to an aniline derivative. The reaction can be monitored effectively as it involves a significant change in the molecule's chromophore (loss of the nitro group's conjugation and color).

  • Carbonyl Group Reactions: These include reductions (e.g., with sodium borohydride) to form a secondary alcohol or nucleophilic additions. These reactions alter the electronic environment of the carbonyl, which is also spectroscopically observable.

Choosing the Right Analytical Technique

The selection of an analytical method is dictated by the reaction's characteristics, including its speed and the spectroscopic properties of the reactants and products.

  • UV-Visible (UV-Vis) Spectrophotometry: Ideal for reactions where there is a distinct change in absorbance between reactants and products.[3] It allows for continuous, real-time monitoring.[4]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for complex reaction mixtures. It physically separates components before detection, allowing for simultaneous monitoring of the reactant, intermediates, and products.[5][6] This method relies on analyzing discrete samples taken at specific time intervals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An intrinsically quantitative method that provides rich structural information on all species in the reaction mixture without the need for response factors.[7] It is particularly useful for identifying and tracking intermediates.[8]

Experimental Workflow Overview

A successful kinetic study follows a logical progression from planning to data interpretation. The workflow ensures that the collected data is robust, reproducible, and meaningful.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Interpretation A Define Reaction (e.g., Nitro Reduction) B Select Analytical Method (UV-Vis, HPLC, etc.) A->B C Prepare Reagents & Standards B->C D Initiate Reaction under Controlled Conditions (Temp, Concentration) C->D E Monitor Reaction vs. Time (Collect Spectra / Chromatograms) D->E F Repeat at Different Temperatures & Concentrations E->F G Process Raw Data (Absorbance / Peak Area) F->G H Determine Reaction Order (Integral/Differential Method) G->H I Calculate Rate Constant (k) H->I J Determine Activation Energy (Ea) via Arrhenius Plot I->J

Figure 2: Workflow for determining reaction order and rate constant from experimental data.

Determining the Reaction Order

For a reaction A → P, the rate can be expressed as Rate = k[A]ⁿ, where 'n' is the reaction order. The integral method is commonly used to find 'n'.

  • Convert your raw data to concentration of reactant [A] at each time point, t.

  • Create three plots:

    • [A] vs. t (A straight line indicates a zero-order reaction).

    • ln[A] vs. t (A straight line indicates a first-order reaction).

    • 1/[A] vs. t (A straight line indicates a second-order reaction).

  • The plot that yields the best straight line (highest R² value) reveals the order of the reaction. The rate constant, k, is derived from the slope of that line.

Reaction OrderIntegrated Rate LawLinear PlotSlope
Zero [A]t = -kt + [A]₀[A] vs. t-k
First ln[A]t = -kt + ln[A]₀ln[A] vs. t-k
Second 1/[A]t = kt + 1/[A]₀1/[A] vs. tk
Table 1: Summary of integrated rate laws and corresponding linear plots for determining reaction order.
Calculating Activation Energy (Ea)

To understand the effect of temperature on the reaction rate, perform the kinetic experiments at several different temperatures (e.g., 298 K, 308 K, 318 K).

  • Calculate the rate constant, k, at each temperature.

  • Plot ln(k) versus 1/T (where T is the temperature in Kelvin).

  • This is the Arrhenius plot. It should yield a straight line according to the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A)

  • The activation energy (Ea) can be calculated from the slope of the line: Slope = -Ea / R , where R is the ideal gas constant (8.314 J/mol·K).

References

  • ACS Publications. (n.d.). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • SlideShare. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stopped Flow. Retrieved from [Link]

  • PubMed. (2009). Rapid and sensitive kinetic assay for characterization of omega-transaminases. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (2016). Enolisation Kinetics of m-Nitro Acetophenone. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Stopped-flow. Retrieved from [Link]

  • NIH. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Chemical Kinetics. Retrieved from [Link]

  • Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

  • Fiveable. (n.d.). Solution-phase reaction kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of nitroacetophenone.
  • IMIM PAN. (n.d.). Experimental techniques used in the studies of reaction kinetics. Retrieved from [Link]

  • ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Retrieved from [Link]

  • sctunisie.org. (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Retrieved from [Link]

  • mediaTUM. (n.d.). Optimal Experimental Designs for the Exploration of Reaction Kinetic Phase Diagrams. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR: Kinetics. Retrieved from [Link]

  • NIH. (n.d.). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing nitroacetophenone compounds.
  • ACS Publications. (2017). Linear or Nonlinear Least-Squares Analysis of Kinetic Data?. Journal of Chemical Education. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Retrieved from [Link]

  • Agilent. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during the purification of this key intermediate.

Introduction to Purification Challenges

The purification of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone, a moderately polar aromatic ketone, often presents challenges stemming from its synthesis, typically a Williamson ether synthesis. The inherent reactivity of the starting materials and the potential for side reactions can lead to a complex mixture of impurities that are structurally similar to the desired product, making separation difficult. This guide will provide a systematic approach to overcoming these hurdles.

The synthesis of the target molecule likely involves the reaction of 4-hydroxy-3-nitroacetophenone with 4-fluorobenzyl halide, as depicted in the following workflow:

Synthesis_Workflow A 4-Hydroxy-3-nitroacetophenone E Crude 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone A->E B 4-Fluorobenzyl halide B->E C Base (e.g., K2CO3, NaH) C->E Deprotonation D Solvent (e.g., DMF, Acetonitrile) D->E F Purification E->F G Pure Product F->G

Caption: Synthetic workflow for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the purification of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

FAQ 1: Why is my crude product a dark, oily residue instead of a solid?

Answer: The presence of a dark, oily crude product often indicates the presence of significant impurities that depress the melting point of your target compound. Several factors could contribute to this:

  • Incomplete Reaction: Unreacted starting materials, particularly 4-hydroxy-3-nitroacetophenone, can contribute to the oily nature of the product.

  • Side Reactions: The Williamson ether synthesis is susceptible to side reactions that can generate oily byproducts.[1]

  • Residual Solvent: Incomplete removal of high-boiling solvents like DMF or DMSO can result in an oily product.

Troubleshooting Steps:

  • Confirm Reaction Completion: Before workup, analyze a small aliquot of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.

  • Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or using a stronger base for deprotonation.[1]

  • Thorough Solvent Removal: Ensure complete removal of the reaction solvent under high vacuum. For high-boiling point solvents, an aqueous workup followed by extraction into a more volatile organic solvent is recommended.

FAQ 2: My yield is consistently low after purification. What are the likely causes?

Answer: Low recovery of the final product can be attributed to several factors throughout the synthesis and purification process.

  • Incomplete Deprotonation: If the base used is not strong enough to fully deprotonate the starting phenol, the reaction will not proceed to completion.[1]

  • Side Reactions: The formation of byproducts through elimination or C-alkylation pathways reduces the yield of the desired ether.[1]

  • Losses During Workup and Purification: Product can be lost during aqueous washes if it has some water solubility, or during chromatography due to irreversible adsorption onto the stationary phase.

Troubleshooting Flowchart:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Check for complete consumption of starting materials (TLC/LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Complete_Reaction Reaction is Complete Check_Reaction->Complete_Reaction Yes Optimize_Reaction Optimize reaction: stronger base, higher temp, longer time Incomplete_Reaction->Optimize_Reaction Check_Side_Products Analyze crude for side products (LC-MS/NMR) Complete_Reaction->Check_Side_Products Side_Products_Present Significant Side Products Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Optimize_Conditions Optimize conditions to minimize side reactions (e.g., lower temp) Side_Products_Present->Optimize_Conditions Review_Purification Review Purification Protocol No_Side_Products->Review_Purification Loss_Workup Potential loss during workup (e.g., emulsions) Review_Purification->Loss_Workup Loss_Chroma Potential loss on column Review_Purification->Loss_Chroma Improve_Workup Improve workup (e.g., back-extraction) Loss_Workup->Improve_Workup Optimize_Chroma Optimize chromatography (e.g., different stationary/mobile phase) Loss_Chroma->Optimize_Chroma

Caption: Troubleshooting flowchart for low purification yield.

In-depth Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[2] The key is to find a solvent system where the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Common Problems & Solutions in Recrystallization:

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower boiling point solvent. Use a solvent pair: dissolve in a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the solvent.Concentrate the solution by boiling off some solvent. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.
Colored Impurities in Crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization.
Low Recovery Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the filtrate in an ice bath to maximize precipitation.

Recommended Solvents for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone:

Based on the structure (an aromatic ketone), suitable single solvents for recrystallization would be ethanol, isopropanol, or ethyl acetate. For solvent pairs, a combination of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexanes, heptane) is a good starting point.[3]

Guide 2: Column Chromatography

Column chromatography is an essential tool for separating complex mixtures. For 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone and its impurities, normal-phase chromatography on silica gel is a common approach.

Typical Impurities and Elution Profile:

CompoundStructurePolarityExpected Elution Order
4-Fluorobenzyl halide (starting material) Ar-CH₂-XLess Polar1
Product Ar-O-CH₂-Ar'Moderately Polar2
4-Hydroxy-3-nitroacetophenone (starting material) HO-Ar-C(O)CH₃More Polar3
C-Alkylated byproduct HO-Ar(CH₂-Ar')-C(O)CH₃More Polar3 or 4

Troubleshooting Column Chromatography:

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Co-elution) The mobile phase is too polar or not polar enough. The column is overloaded.Perform a TLC analysis to determine the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[3] Reduce the amount of crude material loaded onto the column.
Tailing of the Product Band The compound is interacting too strongly with the silica gel. The compound is degrading on the column.Add a small amount of a slightly more polar solvent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds) to the mobile phase. Run the chromatography quickly and avoid prolonged exposure to silica.
Product is Stuck on the Column The mobile phase is not polar enough to elute the product.Gradually increase the polarity of the mobile phase (gradient elution). A final flush with a highly polar solvent like methanol may be necessary.

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Dry pack a glass column with silica gel.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

  • Load the Sample: Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Begin eluting with the chosen mobile phase, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Vassar College. (2008). Organic Chemistry Lab: Recrystallization. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]

  • ResearchGate. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]

  • SIELC Technologies. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Chemical Papers. (2021). Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • SepaChrom. Chromatography. [Link]

  • Phenomenex. Column Protection Guide. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone. As a key intermediate in various pharmaceutical research endeavors, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Synthesis Overview: A Two-Step Approach

The synthesis of the target molecule is typically achieved through a two-step process. The first step involves the regioselective nitration of 4-hydroxyacetophenone to yield 1-(4-hydroxy-3-nitrophenyl)ethanone. This is followed by a Williamson ether synthesis, where the phenolic hydroxyl group of the nitrated intermediate is alkylated with 4-fluorobenzyl chloride to afford the final product.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis A 4-Hydroxyacetophenone B 1-(4-Hydroxy-3-nitrophenyl)ethanone A->B Nitrating Agent (e.g., HNO3/H2SO4) C 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone B->C 4-Fluorobenzyl Chloride, Base (e.g., K2CO3), Solvent (e.g., DMF) Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Low Yield or Incomplete Reaction C Check Reagent Stoichiometry & Purity A->C D Optimize Reaction Temperature & Time A->D E Evaluate Solvent & Base A->E B Impurity Formation B->D F Control Addition Rate B->F H Characterize Impurities (HPLC, MS) B->H G Refine Purification (Crystallization, Chromatography) H->G

Refining the workup procedure for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical advice for the synthesis of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone. This Williamson ether synthesis is a cornerstone reaction for generating key intermediates in pharmaceutical research.[1][2] The procedure involves the SN2 reaction between the phenoxide of 4-hydroxy-3-nitroacetophenone and 4-fluorobenzyl halide.[3][4] While mechanistically straightforward, challenges in the workup and purification stages are common. This document is designed to help researchers navigate these issues, ensuring high purity and yield.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific problems that may arise during the workup and purification of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

Question 1: My TLC analysis post-reaction shows significant amounts of unreacted 4-hydroxy-3-nitroacetophenone. What went wrong?

Answer: This is a common issue indicating incomplete phenoxide formation or insufficient reactivity. The root cause is often related to the base, solvent, or reaction conditions.

  • Causality Analysis: The Williamson ether synthesis relies on the deprotonation of the phenolic hydroxyl group to form a potent nucleophile (the phenoxide), which then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide.[5] If the base is not strong enough or present in sufficient quantity, or if protic impurities are present, the concentration of the reactive phenoxide will be too low for the reaction to proceed to completion.

  • Troubleshooting Steps:

    • Verify Base Quality and Stoichiometry: Ensure you are using at least 1.5-2.0 equivalents of a suitable anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The base should be finely powdered and freshly dried to maximize its surface area and reactivity.

    • Ensure Anhydrous Conditions: The presence of water in the reaction solvent (e.g., DMF, Acetone) will consume the base and protonate the phenoxide, quenching its nucleophilicity. Use freshly distilled or commercially available anhydrous solvents.

    • Increase Reaction Temperature/Time: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the rate of this SN2 reaction.[6] Monitor the reaction by TLC every few hours to track the consumption of the starting material.

    • Consider a Phase-Transfer Catalyst: For reactions in biphasic systems or when reactivity is sluggish, adding a catalytic amount (5-10 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the phenoxide to the organic electrophile, accelerating the reaction.[6]

Question 2: The reaction seems complete by TLC, but my isolated yield is very low after the aqueous workup. Where did my product go?

Answer: Product loss during the workup phase is often due to suboptimal extraction or washing procedures.

  • Causality Analysis: The target molecule, 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone, is a relatively non-polar organic compound. However, improper pH during extraction or excessive washing can lead to its loss.

  • Troubleshooting Steps:

    • Check pH of the Aqueous Layer: After quenching the reaction, ensure the aqueous layer is neutral or slightly basic before extraction. If the solution is too acidic, you might not fully neutralize the base, and if it's too basic, you risk hydrolysis or other side reactions.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

    • Thorough Extraction: Perform multiple extractions (e.g., 3x with a suitable volume of ethyl acetate or dichloromethane) rather than a single large-volume extraction. This is a more efficient method for recovering the product.

    • Back-Extraction: Combine all aqueous layers and perform one final "back-extraction" with a fresh portion of the organic solvent to recover any dissolved product.

Question 3: My crude product is a persistent brown oil and refuses to crystallize. How can I solidify it for purification?

Answer: Oiling out during recrystallization is a frequent problem, especially when residual solvent or impurities are present.[7] It occurs when the melting point of the solute is below the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Causality Analysis: The nitro and ketone functional groups on your product make it moderately polar. Residual DMF (a high-boiling solvent) is a common culprit for oiling. The presence of other impurities can also disrupt the crystal lattice formation.

  • Troubleshooting Workflow:

    Caption: Decision workflow for solidifying an oily product.

  • Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Ethanol or IsopropanolGood for moderately polar aromatic ketones.[8]
Ethyl Acetate / HexanesDissolve in hot ethyl acetate, add hexanes as the anti-solvent.
Dichloromethane / HexanesSimilar to above, for less polar impurities.
TolueneGood for aromatic compounds, but requires slow cooling.[8]

Question 4: My final product shows multiple spots on TLC, even after recrystallization. How do I remove these stubborn impurities?

Answer: If recrystallization fails to yield a pure product, flash column chromatography is the most effective alternative.[9][10] The key is selecting an appropriate solvent system that provides good separation between your product and the impurities.

  • Potential Impurities and Their Properties:

    • 4-hydroxy-3-nitroacetophenone (Starting Material): More polar than the product due to the free hydroxyl group. It will have a lower Rf value.

    • 4-fluorobenzyl halide (Starting Material): Much less polar than the product. It will have a higher Rf value.

    • Over-alkylation or side products: Polarity can vary, but they are often close to the product Rf, making separation challenging.

  • Detailed Protocol: Flash Column Chromatography

    • Stationary Phase: Standard silica gel (40-63 µm particle size).[10]

    • Mobile Phase (Eluent) Selection:

      • Begin by finding a solvent system that gives your product an Rf of ~0.3 on a TLC plate.

      • A good starting point is a mixture of Hexanes and Ethyl Acetate.

      • Test various ratios (e.g., 9:1, 4:1, 3:1 Hexanes:EtOAc) to achieve optimal separation.

    • Column Packing:

      • Prepare a slurry of silica gel in the initial, most non-polar eluent.

      • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

    • Sample Loading:

      • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

      • Alternatively, for better resolution, perform a "dry load": dissolve the product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

    • Elution:

      • Begin eluting with the non-polar solvent mixture (e.g., 9:1 Hexanes:EtOAc).

      • Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, then your product, and finally the polar starting material.[10]

      • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.[10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: This reaction is a classic Williamson Ether Synthesis, which proceeds via a two-step SN2 mechanism.[3]

  • Acid-Base Reaction: The base (e.g., K₂CO₃) deprotonates the acidic phenolic hydroxyl group of 4-hydroxy-3-nitroacetophenone to form a nucleophilic phenoxide ion.

  • SN2 Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group. This forms the new C-O ether bond.

Caption: Mechanism of the Williamson ether synthesis.

Q2: Why is a polar aprotic solvent like DMF or acetone recommended?

A2: Polar aprotic solvents are ideal for SN2 reactions for two key reasons. First, they can dissolve both the ionic phenoxide salt and the organic alkyl halide. Second, unlike protic solvents (like water or ethanol), they do not form a strong solvation shell around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.

Q3: Can I use a different base, like NaOH or KOH?

A3: While strong hydroxide bases like NaOH or KOH can deprotonate the phenol, they are generally not recommended for this synthesis. They are highly hygroscopic and introduce water into the reaction, which can lead to unwanted side reactions, including hydrolysis of the alkyl halide to form 4-fluorobenzyl alcohol. Anhydrous potassium or cesium carbonate offers a good balance of reactivity and ease of handling.[11]

References

  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S. Patent and Trademark Office.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. CDN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(23), 3939-3946. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Williamson ether synthesis & Reimer–Tiemann reaction. YouTube. Retrieved from [Link]

  • Rullo, M., et al. (2023). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Bioorganic Chemistry, 134, 106456. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2012). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56545. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone in Modern R&D. Retrieved from [Link]

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Ma, L., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2468. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-. EMBL-EBI. Retrieved from [Link]

Sources

Technical Support Center: Ensuring High Purity of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address challenges in obtaining high-purity 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone for use in sensitive biological assays. Impurities, even in trace amounts, can lead to erroneous or irreproducible results, compromising the integrity of your research.[1] This resource provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions.

The Importance of Purity in Biological Assays

The reliability of biological assay data is directly linked to the purity of the compounds being tested. Impurities can interfere with assays in several ways:

  • Direct Biological Activity: Impurities may possess their own biological activity, leading to false positives or negatives.

  • Assay Interference: Some impurities can interfere with the assay technology itself, such as quenching fluorescence or inhibiting reporter enzymes.[2]

  • Toxicity: Impurities can be toxic to cells, confounding cytotoxicity or cell proliferation assays.

  • Inaccurate Potency Measurement: The presence of impurities leads to an overestimation of the concentration of the active compound, resulting in inaccurate IC50 or EC50 values.

Therefore, achieving a high degree of purity (typically >95% for initial screening and >98% for lead optimization) is critical for generating meaningful and reproducible biological data.[3]

Synthesis and Potential Impurities

The synthesis of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone typically proceeds in two key steps:

  • Nitration: 4-Hydroxyacetophenone is nitrated to form 1-(4-hydroxy-3-nitrophenyl)ethanone.

  • Williamson Ether Synthesis: The resulting nitrophenol is reacted with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) to yield the final product.[4][5]

This synthetic route can introduce several potential impurities that need to be addressed during purification.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone in a question-and-answer format.

Q1: My final product shows a persistent impurity with a similar polarity to the desired compound on TLC, making column chromatography difficult. What could this impurity be and how can I remove it?

A1: This is a common issue, and the impurity is likely one of two possibilities:

  • Unreacted 1-(4-hydroxy-3-nitrophenyl)ethanone: The starting material for the Williamson ether synthesis is a polar compound and, if the reaction has not gone to completion, it can be difficult to separate from the slightly more polar product.

  • Isomeric Byproducts from Nitration: The nitration of 4-hydroxyacetophenone can sometimes yield small amounts of other isomers, such as 1-(4-hydroxy-2-nitrophenyl)ethanone. These isomers can also undergo the subsequent ether synthesis, leading to an isomeric impurity.

Troubleshooting Strategies:

  • Optimize the Williamson Ether Synthesis: Ensure the reaction goes to completion by using a slight excess of the 4-fluorobenzyl halide and an adequate amount of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. Monitor the reaction by TLC until the starting phenol is no longer visible.

  • Aqueous Workup with Base: After the reaction, a wash with a dilute aqueous base solution (e.g., 1M NaOH) can help remove the unreacted acidic phenol by converting it to its more water-soluble salt. However, be cautious as the product itself might be sensitive to strong bases.

  • Recrystallization: This is often the most effective method for removing closely-eluting impurities.

    • Solvent Selection: Experiment with different solvent systems. For aromatic nitro ketones, ethanol, methanol, or mixtures of ethyl acetate and hexanes are often good starting points.[6] The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature, while the impurity remains in solution upon cooling.

    • Step-by-Step Recrystallization Protocol:

      • Dissolve the crude product in the minimum amount of boiling solvent.[7]

      • If there are insoluble impurities, perform a hot filtration.[7]

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7]

      • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[7]

      • Dry the crystals under vacuum.

  • Optimize Column Chromatography:

    • Solvent System: A shallow gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and slowly increasing to 30%) can improve separation.[8]

    • Stationary Phase: Standard silica gel is usually sufficient.[9]

Q2: My NMR spectrum shows signals that I cannot attribute to the product or starting materials. What could these be?

A2: Unidentified signals in the NMR spectrum often point to byproducts from the Williamson ether synthesis.

  • Elimination Product: If using a strong, sterically hindered base, the 4-fluorobenzyl halide can undergo an E2 elimination reaction to form 4-fluorostyrene.[10][11]

  • Dialkylated Product: If there are other nucleophilic sites in your starting material or if the reaction conditions are not well-controlled, you might see evidence of multiple alkylations.

Troubleshooting Strategies:

  • Base Selection: For the Williamson ether synthesis with a primary halide like 4-fluorobenzyl bromide, a milder base such as potassium carbonate is preferred over strong, bulky bases like potassium tert-butoxide to minimize elimination.[10]

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) can also help to favor the desired SN2 reaction over elimination.[12]

  • Purification: Column chromatography is generally effective at removing these less polar byproducts.

Q3: After purification, my product looks clean by TLC, but the biological assay results are inconsistent. What could be the problem?

A3: Even small amounts of certain impurities that are not easily detected by TLC can significantly impact biological assays.

  • Residual 4-Fluorobenzyl Bromide: Alkyl halides are reactive electrophiles and can covalently modify proteins or other biomolecules in your assay, leading to non-specific effects.[13]

  • Trace Phenolic Impurities: The unreacted starting material, 1-(4-hydroxy-3-nitrophenyl)ethanone, can interfere with assays, particularly those involving enzymes or receptors where phenolic compounds are known to be active.[14]

Troubleshooting Strategies:

  • Thorough Purification: Do not rely solely on TLC for purity assessment.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a much more sensitive technique for detecting trace impurities.[15] A standard method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water, with UV detection.

  • NMR Analysis: A high-field 1H NMR spectrum can reveal trace impurities that are not visible by other methods.

  • Removal of Unreacted Alkyl Halide:

    • Aqueous Workup: A thorough aqueous workup can help remove some of the unreacted alkyl halide.

    • Scavenger Resins: There are commercially available scavenger resins that can selectively react with and remove excess alkyl halides from the reaction mixture.[13]

Frequently Asked Questions (FAQs)

Q: What is the ideal purity level for my compound for different stages of drug discovery?

A:

Stage Recommended Purity
High-Throughput Screening (HTS) >90%
Hit-to-Lead >95%
Lead Optimization >98%

| In Vivo Studies | >99% |

Q: What is the best way to store 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone to maintain its purity?

A: Store the compound as a solid in a cool, dark, and dry place. If you need to make a stock solution in DMSO, store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q: Can I use a different 4-fluorobenzyl halide, like the chloride or iodide?

A: Yes, but the reactivity will differ. 4-Fluorobenzyl bromide is a good balance of reactivity and stability. The chloride will be less reactive, potentially requiring harsher reaction conditions, while the iodide will be more reactive but also less stable.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent like hexanes.[9]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elute: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes).[8]

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC
  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B and gradually increase it over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (e.g., 1M NaOH wash) Crude->Workup Remove acidic impurities Column Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Column Separate by polarity Recrystal Recrystallization (e.g., Ethanol) Column->Recrystal Remove closely eluting impurities Analysis Purity Analysis (HPLC, NMR) Recrystal->Analysis Pure Pure Product (>98%) Analysis->Pure Confirm Purity

Caption: A typical workflow for the purification of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • U.S. Patent No. 5,632,898. (1997).
  • ResearchGate. (n.d.). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on.... Retrieved from [Link]

  • Pavan, M., et al. (2018). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Journal of Immunological Methods, 462, 36-43.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Font, M., et al. (2010). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. In Comprehensive Medicinal Chemistry II (Vol. 5, pp. 279-296). Elsevier.
  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Reddit. (2022, June 21). Resources on 3+ component chromatography solvent systems? r/Chempros. Retrieved from [Link]

  • Land of Chemistry. (2023, February 12). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • PubMed. (1993). Interference in protein assays of biological specimens by vanadyl compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. Retrieved from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006).
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • U.S. Patent No. 2010/0101412 A1. (2010).
  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013).
  • ResearchGate. (2012, December 5). Removing free alkylating reagent from a reaction mixture. Retrieved from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 73(23), 9475-9478.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Allen. (n.d.). a. Prepare the following ethers via Willamson's syntesis. I. Benzyl methyl ether (A) II. Phenylethyl ehter (B). Retrieved from [Link]

  • Reddit. (2023, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 16). How To Choose Solvent System For Column Chromatography? YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid.
  • Preprints.org. (2023, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Land of Chemistry. (2023, February 12). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • ResearchGate. (2023, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • ResearchGate. (2023, August 9). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone: Strategic Routes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of precisely functionalized aromatic ketones is a cornerstone of innovation. One such molecule of interest is 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone, a key intermediate whose utility is defined by its strategic placement of an acetyl, a nitro, and a fluorobenzyl ether group. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering in-depth experimental protocols and a rationale for procedural choices, designed for the discerning researcher in drug development and chemical synthesis.

Introduction: The Target Molecule and Synthetic Strategy

1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone presents a synthetic challenge that requires careful consideration of functional group compatibility and regioselectivity. The molecule's value lies in its potential as a precursor for more complex pharmaceutical agents, where the nitro group can be reduced to an amine for further derivatization, the ketone can be manipulated, and the fluorobenzyl ether provides a stable, lipophilic moiety.

This guide will explore two logical and experimentally validated synthetic pathways:

  • Route A: Williamson Ether Synthesis. A convergent and classical approach, this route involves the formation of the ether linkage as the key bond-forming step. It is predicated on the reaction of a nucleophilic phenoxide with an electrophilic benzyl halide.

  • Route B: Electrophilic Aromatic Substitution (Nitration). A linear approach where the nitro group is introduced onto a pre-formed ether. This route's success hinges on the directing effects of the existing substituents and the control of reaction conditions to achieve the desired regioselectivity.

Route A: The Convergent Power of Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[1][2] It proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion displaces a halide from a primary alkyl halide.[1][2] This route is often preferred for its predictability and generally high yields.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-nitroacetophenone using a suitable base, typically a carbonate or hydroxide, to form a phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the benzylic carbon of 4-fluorobenzyl bromide in a classic SN2 fashion. The choice of a primary benzyl halide is crucial, as secondary or tertiary halides would favor elimination as a competing side reaction.[1][2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxy-3-nitroacetophenone

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-hydroxy-3-nitroacetophenone (1.0 eq) in acetone or DMF (10 mL per gram of acetophenone) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Add 4-fluorobenzyl bromide (1.1 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford 1-(4-((4-fluorobenzyl)oxy)-3-nitrophenyl)ethanone as a solid. The expected melting point is in the range of 105-107°C.[3]

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4_hydroxy_3_nitroacetophenone 4-Hydroxy-3-nitroacetophenone Reaction_Vessel Reaction at Reflux (4-6 hours) 4_hydroxy_3_nitroacetophenone->Reaction_Vessel 4_fluorobenzyl_bromide 4-Fluorobenzyl Bromide 4_fluorobenzyl_bromide->Reaction_Vessel K2CO3 K₂CO₃ K2CO3->Reaction_Vessel Solvent Acetone or DMF Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction with DCM Filtration->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product 1-(4-((4-Fluorobenzyl)oxy) -3-nitrophenyl)ethanone Recrystallization->Product

Caption: Workflow for Williamson Ether Synthesis.

Route B: A Linear Approach via Electrophilic Nitration

An alternative strategy is to first synthesize the ether, 1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone, and then introduce the nitro group via electrophilic aromatic substitution. This approach is more linear but introduces the challenge of regioselectivity.

Mechanistic Rationale and Regioselectivity

The nitration of 1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone involves the reaction of the aromatic ring with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ. The regiochemical outcome is governed by the directing effects of the substituents on the benzene ring.

  • The alkoxy group (-OR) is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • The acetyl group (-COCH₃) is a deactivating, meta-director because it withdraws electron density from the ring.

In this case, the two directing effects are synergistic. The alkoxy group strongly directs the incoming electrophile to the positions ortho to it. One of these ortho positions is also meta to the deactivating acetyl group, making it the most electronically favored position for substitution. Thus, the desired 3-nitro product is expected to be the major isomer.

Experimental Protocol: Electrophilic Nitration

Materials:

  • 1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone

  • Fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid)

  • Acetic anhydride (optional, can be used as a solvent and to generate acetyl nitrate)

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool fuming nitric acid (or a 1:1 mixture of concentrated nitric and sulfuric acids) to -10 to 0°C in an ice-salt bath.

  • Dissolve 1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or acetic anhydride.

  • Slowly add the solution of the starting material dropwise to the cold nitrating mixture, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer with cold water, followed by saturated aqueous NaHCO₃ solution until the washings are neutral, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to isolate the major isomer, 1-(4-((4-fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

Workflow Diagram: Electrophilic Nitration

Electrophilic_Nitration cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Ether 1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone Reaction_Vessel Nitration at 0°C (1-2 hours) Starting_Ether->Reaction_Vessel Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Reaction_Vessel Quenching Quenching on Ice Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Neutralizing Wash Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product 1-(4-((4-Fluorobenzyl)oxy) -3-nitrophenyl)ethanone Recrystallization->Product

Caption: Workflow for Electrophilic Nitration.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for potential side products.

ParameterRoute A: Williamson Ether SynthesisRoute B: Electrophilic Nitration
Strategy ConvergentLinear
Key Transformation Ether formation (SN2)Nitration (Electrophilic Aromatic Substitution)
Starting Materials 4-Hydroxy-3-nitroacetophenone, 4-Fluorobenzyl bromide1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone
Regioselectivity High (no ambiguity in bond formation)Generally good, but potential for minor isomers
Potential Byproducts Unreacted starting materials, potential for O- vs C-alkylation (usually minor)Isomeric nitro products, dinitrated products
Reaction Conditions Moderate heating (reflux)Low temperature (-10 to 0°C)
Handling & Safety Benzyl bromides are lachrymatory.Requires handling of strong, corrosive acids.
Overall Yield Typically high (50-95% reported for similar reactions)[1]Can be high, but may be reduced by the formation of isomers.

Expert Insights:

  • Route A (Williamson Ether Synthesis) is generally the more reliable and straightforward approach for synthesizing the target molecule. The reaction is high-yielding and the purification is typically uncomplicated. The starting materials are commercially available or readily synthesized. This route is highly recommended for both small-scale and large-scale preparations.

  • Route B (Electrophilic Nitration) , while chemically sound, presents a greater challenge in terms of controlling regioselectivity and the potential for over-nitration. While the directing groups favor the desired product, the formation of the 2-nitro isomer is a possibility that could complicate purification and reduce the overall yield. This route may be considered if the starting ether is more readily available than 4-hydroxy-3-nitroacetophenone.

Conclusion

Both the Williamson ether synthesis and electrophilic nitration represent viable pathways for the synthesis of 1-(4-((4-fluorobenzyl)oxy)-3-nitrophenyl)ethanone. However, for reasons of reliability, predictability, and likely higher overall yield, the Williamson ether synthesis is the superior and recommended route . It offers a more controlled and efficient method to obtain the target molecule, which is a valuable intermediate in the development of novel chemical entities.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Eastern Kentucky University. Williamson Ether Synthesis Lab Report. [Link]

  • Google Patents.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Platteville. Experiment 06 Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Google Patents. Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • National Center for Biotechnology Information. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • National Center for Biotechnology Information. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. [Link]

  • PubChem. 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Integrity.

In the lifecycle of any research chemical, the final phase—disposal—is as critical as any synthetic or analytical step. For a compound like 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone, a nuanced understanding of its chemical properties is paramount to ensure the safety of personnel and the preservation of our environment. This guide provides a procedural framework grounded in established safety protocols for nitroaromatic and fluorinated organic compounds, empowering you to manage its disposal with confidence and scientific rigor.

While a specific Safety Data Sheet (SDS) for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone may not be readily available, an SDS for its synonym, 4'-(4-FLUOROBENZYLOXY)-3'-NITROACETOPHENONE, provides critical safety information.[1] The toxicological properties of this specific compound have not been fully investigated, underscoring the need for cautious handling and adherence to stringent disposal protocols.[1]

Core Principles of Disposal: A Proactive Stance on Safety

The disposal of any chemical waste, particularly a novel or not fully characterized substance, must be approached with the primary goal of minimizing risk. This involves a multi-faceted strategy encompassing containment, documentation, and collaboration with certified waste management professionals. The chemical structure of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone, featuring a nitroaromatic ring and a fluorinated benzyl group, informs the necessary precautions. Nitroaromatic compounds are often toxic and can be environmentally hazardous, while fluorinated organic compounds can be persistent and require specific disposal methods.[2][3][4]

Quantitative Data Summary

For clarity and quick reference, the key identifiers and known physical properties of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone are summarized below.

PropertyValueSource
Chemical Name 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone
Synonym 4'-(4-FLUOROBENZYLOXY)-3'-NITROACETOPHENONE
CAS Number 175136-24-0[1][5]
Molecular Formula C15H12FNO4[1]
Molecular Weight 289.26 g/mol [5]
Melting Point 105-107°C[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol is a synthesized guideline based on best practices for handling nitroaromatic and fluorinated organic compounds. Crucially, you must consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, regional, and national regulations. [1][6]

Part 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls : All handling and preparation for disposal of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] Ensure the fume hood has adequate airflow. A safety shower and eyewash station must be readily accessible.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles.[1][7]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.[1][7]

    • Body Protection : A lab coat is mandatory.[7]

    • Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1]

Part 2: Waste Segregation and Containment
  • Solid Waste :

    • Collect any solid 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone waste in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

    • The container should be made of a material compatible with the chemical.

    • Label the container with the full chemical name: "1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone," the CAS number (175136-24-0), and the appropriate hazard pictograms (e.g., "Harmful," "Irritant," and "Environmental Hazard" are prudent choices given the chemical class).

  • Contaminated Materials :

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be disposed of as hazardous waste.[7]

    • Place these items in the same dedicated hazardous waste container as the solid chemical.

  • Solution Waste :

    • If the compound is in solution, do not dispose of it down the drain.

    • Collect the solution in a labeled, sealable hazardous waste container appropriate for liquid organic waste.

    • The label must include the full chemical name, CAS number, solvent(s) used, and an approximate concentration.

Part 3: Final Disposal Pathway
  • Consult Your EHS Department : Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and ensure compliance with all regulations.

  • Professional Waste Disposal : The ultimate disposal of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone should be handled by a licensed hazardous waste disposal contractor.[6]

  • Recommended Disposal Method : High-temperature incineration is the preferred method for the destruction of halogenated and nitroaromatic compounds.[6] This process effectively breaks down the molecule into less harmful components under controlled conditions.[6]

  • Landfill Prohibition : Do not dispose of this compound in standard landfills.[4] If incineration is not an option, it must be sent to a designated hazardous waste landfill.[4][6]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

DisposalWorkflow start Start: Disposal Required for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Step 3: Identify Waste Type fume_hood->waste_type solid_waste Step 4a: Collect Solid Waste in Labeled, Sealed Container waste_type->solid_waste Solid solution_waste Step 4b: Collect Solution Waste in Labeled, Sealed Container waste_type->solution_waste Solution contaminated_materials Step 5: Collect Contaminated Materials in the Same Container solid_waste->contaminated_materials solution_waste->contaminated_materials contact_ehs Step 6: Contact Institutional EHS Department for Guidance and Pickup contaminated_materials->contact_ehs professional_disposal Step 7: Transfer to Licensed Hazardous Waste Contractor contact_ehs->professional_disposal incineration Step 8: Recommended Disposal: High-Temperature Incineration professional_disposal->incineration

Caption: Disposal workflow for 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone.

Causality and Trustworthiness in Protocol Design

The procedures outlined above are not arbitrary; they are a direct consequence of the compound's chemical nature. The requirement for a fume hood stems from the potential for inhalation of harmful dust or vapors, a common precaution for aromatic compounds.[1] The segregation of waste is crucial to prevent unintended chemical reactions and to ensure the waste stream is correctly identified for disposal. The recommendation for high-temperature incineration is based on its proven effectiveness in destroying persistent organic pollutants like halogenated and nitroaromatic compounds, thereby preventing their release into the environment.[6]

By following this guide, you are not only adhering to safety protocols but also participating in a self-validating system of responsible chemical management. Each step is designed to mitigate a specific risk, ensuring a safe and compliant disposal process from the laboratory bench to the final treatment facility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet: 4'-(4-FLUOROBENZYLOXY)-3'-NITROACETOPHENONE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Department of Chemistry. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Czarniecka-Białas, M., Wątor, K., & Kulesza, G. (2021). Management of Solid Waste Containing Fluoride—A Review. Materials, 14(21), 6396. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 175136-24-0 | 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.